molecular formula C13H19NO3 B140181 N-Boc-tyramine CAS No. 64318-28-1

N-Boc-tyramine

Cat. No. B140181
M. Wt: 237.29 g/mol
InChI Key: ILNOTKMMDBWGOK-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Suspend tyramine (10.0 g, 73.0 mmol) in THF (200 mL). Cool to 0° C. Add a solution of (BOC)2O (31.8 g, 145 mmol) in THF (43 mL). Allow reaction mixture to warm to room temperature overnight. After 20 hours concentrate. Purification through two Waters 500A columns on a PrepLC system 500A to give the title compound: MS FAB ES+ 238.3 (M+H)+, base peak 182.2 (M+2H—C(CH3)3)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 30-99% over 19 min], tR=8.5 min, 100% purity.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[O:11](C(OC(C)(C)C)=O)[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=O>C1COCC1>[C:15]([O:14][C:12](=[O:11])[NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
43 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Allow reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After 20 hours concentrate
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Purification through two Waters 500A columns on a PrepLC system 500A

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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